Uridine, 5'-azido-2',5'-dideoxy-
Overview
Description
Uridine, 5’-azido-2’,5’-dideoxy- is a modified nucleoside with the molecular formula C9H11N5O41. It is a biomedical compound used in antiretroviral therapy to specifically target and inhibit the replication of retroviruses, particularly HIV2.
Synthesis Analysis
The synthesis of 5’-azidoribonucleosides has been reported for adenosine, cytidine, guanosine, and uridine, resulting in a widely applicable one-pot methodology for the synthesis of these and related compounds3. The target compounds are appropriate as precursors in a variety of purposive syntheses, as the synthetic and therapeutic relevance of azido- and amino-modified nucleosides is expansive3.
Molecular Structure Analysis
The Uridine, 5’-azido-2’,5’-dideoxy- molecule contains a total of 30 bond(s). There are 20 non-H bond(s), 5 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s)4. The X-ray crystallographic analysis of 2’-azido uridine and 2’-azido adenosine modified RNAs reveals crucial structural details of this modification within an A-form double helical environment5.Chemical Reactions Analysis
The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity3. In the conversion of alcohols to azides, these methods offer a tractable alternative to the Mitsunobu and other more difficult reactions3.
Physical And Chemical Properties Analysis
Uridine, 5’-azido-2’,5’-dideoxy- has a molecular weight of 253.22 g/mol1. The molecule contains 10 Hydrogen atom(s), 9 Carbon atom(s), 5 Nitrogen atom(s), and 4 Oxygen atom(s)6.
Scientific Research Applications
Synthesis and Polymerase Incorporation
Uridine analogs, including 5'-azido-2',5'-dideoxy- variants, are significant in genomic applications due to the increased reactivity of amino groups. Wolfe et al. (2002) describe the synthesis of these analogs from naturally occurring nucleosides, highlighting their potential utility in genomic sequence analysis. The modified nucleosides can be converted into 5'-N-triphosphates, offering avenues for DNA manipulation and enzymatic processes in genomics (Wolfe et al., 2002).
Catabolic Disposition in Hepatocytes
Cretton et al. (1992) explored the catabolic disposition of AzddU (a variant of 5'-azido-2',5'-dideoxyuridine) in rat hepatocytes. Their findings suggest that enzymatic reduction to a 3'-amino derivative could be a general catabolic pathway for such nucleosides at the hepatic site. This study provides insights into the metabolism of these compounds in liver cells, highlighting a possible general pathway for catabolism in the body (Cretton et al., 1992).
Anti-Herpes Activity and Molecular Conformations
The molecular conformations and antiherpes activities of azido and amino derivatives of certain uridine analogs were studied by Tourigny et al. (1989). These studies provide valuable data on the biological activity and structural preferences of these compounds, which are crucial for their potential therapeutic applications (Tourigny et al., 1989).
Alternative Synthesis Strategies
Tber et al. (1995) proposed an alternative synthesis strategy for 3'-azido-2',3'-dideoxy-4'-thionucleosides, starting from d-xylose. This novel approach could potentially improve the efficiency and accessibility of such uridine analogs for research and therapeutic purposes (Tber et al., 1995).
Safety And Hazards
The safety and hazards of Uridine, 5’-azido-2’,5’-dideoxy- are not well documented in the available resources. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use7.
Future Directions
The use of modified nucleosides as enzyme inhibitors, diagnostic reporters, and as anticancer or antiviral drugs is well documented in the literature3. As the discovery of pharmacological targets increases the demand for synthetic analogs of nucleic acid monomers and oligomers, efficient reactions with wide-ranging biological applicability will be emphasized3. The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity3.
properties
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBIQTXMSHWJX-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189508 | |
Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, 5'-azido-2',5'-dideoxy- | |
CAS RN |
35959-37-6 | |
Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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